Technical Deep Dive: 5-Chloro-6-(trifluoromethyl)pyridin-3-ol
Technical Deep Dive: 5-Chloro-6-(trifluoromethyl)pyridin-3-ol
Executive Summary & Chemical Identity
5-Chloro-6-(trifluoromethyl)pyridin-3-ol is a highly specialized heterocyclic building block used primarily in the development of agrochemicals and pharmaceutical agents.[1][2] Its structure combines a pyridine core with three distinct functional handles: a hydroxyl group (C3), a chlorine atom (C5), and a trifluoromethyl group (C6).[3] This unique substitution pattern imparts specific electronic and physicochemical properties, making it a valuable scaffold for modulating lipophilicity and metabolic stability in bioactive molecules.[3]
Core Chemical Data
| Property | Detail |
| IUPAC Name | 5-Chloro-6-(trifluoromethyl)pyridin-3-ol |
| Common Name | 5-Chloro-6-(trifluoromethyl)-3-pyridinol |
| Molecular Formula | C₆H₃ClF₃NO |
| Molecular Weight | 197.54 g/mol |
| SMILES | OC1=CN=C(C(F)(F)F)C(Cl)=C1 |
| Key Functional Groups | Phenolic -OH (H-bond donor), -CF₃ (Lipophilic/EWG), -Cl (Halogen handle) |
Structural Analysis & Electronic Properties
The chemical behavior of 5-Chloro-6-(trifluoromethyl)pyridin-3-ol is dominated by the interplay between the electron-rich hydroxyl group and the electron-withdrawing substituents (Cl and CF₃).[1]
Electronic Effects
-
Acidity (pKa Modulation): The presence of the strongly electron-withdrawing trifluoromethyl group (para to the nitrogen, ortho to the chlorine) and the chlorine atom significantly increases the acidity of the C3-hydroxyl group compared to unsubstituted 3-pyridinol.[1] While 3-pyridinol has a pKa of ~4.86 (cation) and ~8.72 (neutral), the 5-chloro-6-trifluoromethyl derivative is expected to have a pKa in the range of 6.0–7.0 , making it more acidic and a better hydrogen bond donor in physiological conditions.[1]
-
Lipophilicity: The -CF₃ group drastically increases the LogP, enhancing membrane permeability—a critical factor in drug design known as the "fluorine effect."[1]
-
Tautomerism: Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones, 3-hydroxypyridines like this compound exist primarily as the enol (hydroxy) tautomer.[1][3] This stability is crucial for its use as a nucleophile in ether synthesis.[1][3]
Figure 1: Electronic influence of substituents on the pyridine core.[1]
Synthetic Pathways
The synthesis of 5-Chloro-6-(trifluoromethyl)pyridin-3-ol is challenging due to the directing effects of the pyridine ring.[1] Direct electrophilic chlorination of 6-(trifluoromethyl)pyridin-3-ol often yields the 2-chloro isomer due to ortho-direction by the hydroxyl group.[1] Therefore, a diazotization-hydrolysis strategy starting from the corresponding amine is the most authoritative and reliable route.[1]
Protocol: Diazotization of 5-Chloro-6-(trifluoromethyl)pyridin-3-amine
This protocol converts the amino group to a hydroxyl group via a diazonium intermediate.[1]
Reagents:
-
Precursor: 5-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0 isomer analog or custom synthesis).[1]
-
Solvent: 10% Sulfuric Acid (
) or Hydrochloric Acid ( ). -
Reagent: Sodium Nitrite (
). -
Quench: Urea (to destroy excess nitrous acid).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 5-Chloro-6-(trifluoromethyl)pyridin-3-amine in 20 mL of 10%
in a round-bottom flask. -
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Maintenance of low temperature is critical to prevent decomposition of the unstable diazonium salt.[1]
-
Diazotization: Dropwise add a solution of
(1.2 eq, 12 mmol) in water (5 mL), keeping the internal temperature below 5°C. Stir for 30 minutes.-
Checkpoint: The solution should turn clear or pale yellow.[1]
-
-
Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80°C for 1 hour. Nitrogen gas evolution indicates the displacement of the diazonium group by water.[1]
-
Workup: Cool to room temperature. Adjust pH to ~4–5 with saturated
or NaOH solution.[1][3] -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate).
Figure 2: Synthetic workflow from amine precursor to target pyridinol.[1][4]
Applications in Drug & Agrochemical Design
This compound serves as a versatile intermediate.[1][3][5][6][7] The 3-hydroxyl group allows for etherification (e.g., Williamson ether synthesis) to attach complex side chains, while the 5-chloro and 6-trifluoromethyl groups remain as stable pharmacophores.[1]
Bioisosterism and Metabolic Stability
The trifluoromethyl group blocks metabolic oxidation at the C6 position, a common clearance pathway for pyridines.[3] The C5-chloro substituent provides steric bulk and lipophilicity without the high reactivity of iodine or bromine, making it ideal for late-stage lead optimization.[1]
Agrochemical Herbicides
Pyridines with 3-oxy linkages and electron-withdrawing groups are key scaffolds in PPO (Protoporphyrinogen Oxidase) inhibitors and auxinic herbicides .[1] The 5-chloro-6-trifluoromethyl motif mimics the substitution patterns found in successful commercial herbicides like Fluazifop or Pyriproxyfen analogs.[1]
Cross-Coupling Capability
While the C3-OH is a nucleophile, the C5-Cl position can—under specialized catalytic conditions (e.g., Buchwald-Hartwig or Suzuki coupling with bulky phosphine ligands)—serve as an electrophile for further functionalization, allowing the construction of biaryl systems.[1]
Safety & Handling Protocols
As a halogenated pyridine derivative, strict safety protocols are required.[3]
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Phenols can be sensitive to oxidation over long periods.[1][3]
References
-
PubChem Compound Summary. (2025). 5-(Trifluoromethyl)pyridin-3-ol and related derivatives. National Center for Biotechnology Information.[1][3] Retrieved from [Link]
-
Organic Syntheses. (2010). Preparation of Trifluoromethyl Pyridines. Org. Synth. 2010, 87, 201-212.[1][3] Retrieved from [Link]
-
European Patent Office. (1984).[3] Preparation of (trifluoromethyl)pyridines (EP 0110690 A1). Retrieved from
Sources
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. aaronchem.com [aaronchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
